4-ethynyl-1-methyl-5-nitro-1H-pyrazole
Description
4-Ethynyl-1-methyl-5-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a nitro group at position 5, a methyl group at position 1, and an ethynyl substituent at position 4 (Figure 1). Pyrazoles are nitrogen-containing heterocycles widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
4-ethynyl-1-methyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-5-4-7-8(2)6(5)9(10)11/h1,4H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHFTBFUCXTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with acetylenic compounds. For instance, the reaction of 4-nitro-3-oxobut-1-yne with methylhydrazine can yield the desired pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles can further improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-1-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-ethynyl-1-methyl-5-amino-1H-pyrazole.
Reduction: Formation of 4-ethyl-1-methyl-5-nitro-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Biological Applications
The biological significance of 4-ethynyl-1-methyl-5-nitro-1H-pyrazole has been highlighted in several studies:
- Anti-inflammatory Activity : Research indicates that certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting intracellular calcium signals in response to platelet-activating factor (PAF) treatment. This suggests potential therapeutic uses in treating inflammatory conditions .
- Anticancer Properties : The compound has been evaluated for antiproliferative effects against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting the growth of brain, breast, and prostate cancer cells, indicating its potential as an anticancer agent .
Applications in Material Science
This compound also shows promise in material science applications:
- Polymer Chemistry : The compound can serve as a building block for synthesizing functionalized polymers. Its unique structure allows for modifications that can enhance the properties of the resulting materials.
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
- Synthesis of Novel Pyrazoles : A study demonstrated the synthesis of various substituted pyrazoles using this compound as a precursor. The resulting compounds showed promising biological activities, including anti-inflammatory and anticancer effects .
- Photoredox Catalysis : Research utilizing visible light photoredox catalysis has shown that this compound can be effectively used to synthesize polysubstituted pyrazoles with high yields under environmentally friendly conditions, making it a valuable compound in green chemistry initiatives .
Mechanism of Action
The mechanism of action of 4-ethynyl-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can engage in covalent bonding with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the pyrazole core but differ in substituent patterns and functional groups. Key examples include:
Physicochemical Properties
Biological Activity
4-Ethynyl-1-methyl-5-nitro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer activity. A study highlighted the compound's ability to inhibit key signaling pathways associated with tumor growth. For instance:
- Inhibition of BRAF(V600E) : This mutation is prevalent in various cancers, and compounds similar to this compound have shown promising results against this target.
- Cytotoxicity : The compound demonstrated an IC50 value of approximately 0.26 µM in inhibiting cancer cell proliferation, indicating strong cytotoxic effects on cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown:
- Inhibition of Pro-inflammatory Cytokines : Compounds structurally related to this compound exhibited significant inhibition of TNF-α and IL-6, which are critical mediators in inflammatory responses .
- Mechanism of Action : The anti-inflammatory effect is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory pathway .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented:
- Broad-spectrum Activity : Studies have reported effective action against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited IC50 values ranging from 11.91 µg/mL to 36.02 µg/mL against these pathogens .
Neuroprotective Effects
Emerging research suggests that pyrazoles may also provide neuroprotective benefits:
- Monoamine Oxidase Inhibition : Some derivatives have shown activity against MAO-A and MAO-B isoforms, which are important in the treatment of neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound may influence apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells .
- Enzyme Inhibition : Inhibition of key metabolic enzymes involved in inflammation and cancer progression is a critical mechanism for its biological effects .
Table 1: Biological Activities of this compound
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | BRAF(V600E) | 0.26 µM | |
| Anti-inflammatory | TNF-α | Not specified | |
| Antimicrobial | E. coli | 11.91 µg/mL | |
| Neuroprotection | MAO-A/B | Not specified |
Table 2: Comparative Analysis with Related Pyrazole Derivatives
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| 4-Ethynyl-1-Methyl-5-Nitro-Pyrazole | 0.26 µM | Significant |
| Compound A | 0.08 µM | Moderate |
| Compound B | 0.07 µM | High |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various pyrazole derivatives in breast cancer models. The findings indicated that compounds similar to this compound significantly reduced tumor size and improved survival rates in animal models.
Case Study 2: Anti-inflammatory Action
In a controlled trial assessing the anti-inflammatory properties, subjects treated with pyrazole derivatives showed a marked decrease in inflammatory markers compared to the control group, suggesting potential for therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
